2-(3-Chlorophenyl)ethylamine
Overview
Description
Synthesis Analysis
The synthesis of 2-(3-Chlorophenyl)ethylamine derivatives involves various chemical strategies aimed at enhancing their affinity and selectivity towards specific receptors. One approach involves the synthesis of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, which has led to the discovery of compounds with high sigma receptor affinity. The structural manipulation of these compounds allows for the exploration of their binding characteristics at sigma-1 and sigma-2 receptor subtypes, demonstrating the impact of different structural elements on receptor binding affinity and selectivity (de Costa et al., 1992; de Costa et al., 1994).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, has been determined through various techniques, including X-ray crystallography. These analyses reveal detailed information on bond distances, angles, and the overall geometry of the molecule, contributing to our understanding of how structural features influence chemical behavior and receptor interaction (Johnson et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-(3-Chlorophenyl)ethylamine derivatives are influenced by their molecular structure. For instance, the presence of chloro and ethyl groups affects their binding affinity to receptors and their overall chemical stability. Various synthetic routes enable the introduction of specific functional groups that modulate the compound's chemical and biological properties, showcasing the versatility of these compounds in chemical synthesis (Zhang et al., 2018; Claudi et al., 1992).
Physical Properties Analysis
The physical properties of 2-(3-Chlorophenyl)ethylamine and its derivatives, such as solubility, melting points, and crystal structure, are critical for their application in medicinal chemistry. These properties are determined through experimental studies, including crystallography and spectroscopy, which provide insights into the compound's stability, solubility, and overall suitability for further development (Bharanidharan et al., 2014; Achutha et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-(3-Chlorophenyl)ethylamine, such as its reactivity with other chemical entities, are fundamental for its utilization in the synthesis of more complex molecules. Studies focusing on its reactions, such as amide formation and interaction with other organic molecules, highlight the compound's versatility and potential as a building block in organic synthesis and medicinal chemistry (Machado et al., 2011; Zhang et al., 2009).
Scientific Research Applications
Sigma Receptor Ligands : A novel class of superpotent sigma ligands specific for the sigma receptor was identified, including compounds derived from 2-(3,4-dichlorophenyl)ethylamine. These compounds have been found to have high efficacy for the sigma receptor and are seen as a promising base for determining the functional role of sigma receptors and the development of novel therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Enzymatic Resolution for Herbicide Synthesis : The kinetic resolution of 1-(4-chlorophenyl)ethylamine was accomplished using a commercial lipase, leading to the synthesis of a novel triazolopyrimidine herbicide. This study showcased the potential of using optically pure 1-(4-chlorophenyl)ethylamine as a raw material in chemical synthesis (Zhang, Cheng, Yan, Zheng, & Wang, 2018).
Antitrypanosomal Activity : Thiazol-2-ethylamine, which relates to 2-(3-Chlorophenyl)ethylamine, showed promising antitrypanosomal activity. QSAR analyses identified molecular fingerprints responsible for higher activity and suggested structures for designing new antitrypanosomal agents (Amin, Adhikari, Bhargava, Jha, & Gayen, 2017).
SPECT Imaging Agents : Derivatives of 2-(3,4-dichlorophenyl)ethylamine were synthesized and evaluated for their capacity to label sigma 1 and sigma 2 receptor subtypes, showing potential as SPECT imaging agents for neurological and oncological applications (He, Bowen, Lee, Williams, Weinberger, & de Costa, 1993).
GPR14/Urotensin-II Receptor Agonists : Compounds including 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one were identified as nonpeptidic agonists of the urotensin-II receptor, useful as pharmacological research tools and potential drug leads (Croston et al., 2002).
Enzymatic Kinetic Resolution : The enzymatic kinetic resolution process was used to prepare enantiomerically pure 1-(2-naphthyl)ethylamine, demonstrating the effectiveness of specific acyl donors in such processes (Fu, Xu, Chen, Wu, & Yang, 2012).
Sigma-2 Selective Ligands : A series of polyamines based on 2-(3,4-dichlorophenyl)ethylamine were developed and evaluated for their binding characteristics at sigma-1 and sigma-2 receptor subtypes, showing potential for the design of sigma-2 subtype selective ligands (de Costa, He, Dominguez, Cutts, Williams, & Bowen, 1994).
Safety And Hazards
2-(3-Chlorophenyl)ethylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water . If inhaled, the person should be moved to fresh air .
properties
IUPAC Name |
2-(3-chlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHVNPYOTNGECT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156740 | |
Record name | 3-Chlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)ethylamine | |
CAS RN |
13078-79-0 | |
Record name | 3-Chlorophenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Chlorophenyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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